4-Heptyloxyphenol

SF-1 inverse agonism adrenocortical carcinoma nuclear receptor pharmacology

SF-1 pharmacology requires a validated inverse agonist with defined potency and selectivity. 4-Heptyloxyphenol (AC-45594) is the prototype reference compound (IC50 50-100 nM) with selectivity over ERα, ERβ, LRH-1, ROR, ERR, and Nurr. • Reference standard (100% efficacy) for normalizing SF-1 inverse agonism across chemotypes • Validated in bovine granulosa/luteal cell assays for reproductive biology • Critical positive control for in vitro embryotoxicity assay (EST) validation • Building block for smectic liquid crystals (SmI, SmF phases) Supplied at ≥97% purity with global shipping.

Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
CAS No. 13087-86-0
Cat. No. B081985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptyloxyphenol
CAS13087-86-0
Synonyms4-(heptyloxy)phenol
AC 45594
AC-45594
AC45594
Molecular FormulaC13H20O2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)O
InChIInChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3
InChIKeyHZBABTUFXQLADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Heptyloxyphenol: Identity & Comparator Landscape


4-Heptyloxyphenol (4-(heptyloxy)phenol, AC-45594) is a para-substituted 4-alkoxyphenol with a linear seven-carbon alkyl ether chain [1]. It belongs to a homologous series that includes 4-butoxy-, 4-pentyloxy-, 4-hexyloxy-, 4-octyloxy-, and 4-decyloxyphenol [2]. The compound has been characterized as a selective steroidogenic factor-1 (SF-1) inverse agonist (IC50 = 50–100 nM) and serves as a key intermediate for liquid crystalline materials [1][3]. Its procurement relevance hinges on its specific alkyl chain length, which confers a unique combination of receptor pharmacology, phase behavior, and toxicological profile that cannot be replicated by shorter- or longer-chain homologs.

SF-1 pathway study fit: nuclear receptor pharmacology tool compound with reported inverse agonist activity and selectivity profile over related receptors.
Liquid crystal intermediate: C7 alkoxy chain enables access to higher-order smectic mesophases not achievable with shorter homologs.
Developmental toxicology reference: reported in vitro–in vivo embryotoxicity discordance useful for EST assay validation studies.

4-Heptyloxyphenol: Why Substitution Fails


Within the 4-alkoxyphenol series, increasing the alkyl chain length by a single methylene unit—e.g., from C6 to C7 (4-heptyloxyphenol) or from C7 to C8 (4-octyloxyphenol)—produces non-linear changes in SF-1 inverse agonism potency, nuclear receptor selectivity, cytotoxicity profile, and solid-state phase behavior [1][2]. The C7 homolog (4-heptyloxyphenol) was identified as the prototype inverse agonist lead from a screen of six compounds spanning C4 to C10, indicating that this specific chain length optimally balances target engagement and selectivity [1]. Furthermore, in embryotoxicity ranking studies, 4-heptyloxyphenol displayed an anomalous overestimation of toxicity in the embryonic stem cell test (EST) relative to in vivo potency, a distortion not observed with the other phenols in the series, underscoring that its toxicokinetic behavior is chain-length-specific and cannot be predicted from adjacent homologs [2].

Chain-length sensitivity
Adjacent homologs (C6, C8) may shift SF-1 inverse agonism potency, nuclear receptor selectivity, and cytotoxicity profile, preventing direct experimental replacement.
Isoquinolinone-class mismatch
Isoquinolinone SF-1 inverse agonists selectively target SF-1-positive cells; alkyloxyphenols like 4-heptyloxyphenol also inhibit SF-1-negative cells, altering pathway-interpretation context.
Thermal & phase divergence
Melting point, boiling point, and liquid crystal transition temperatures shift non-linearly with chain length; C5 or C8 building blocks cannot reproduce the C7 smectic polymorphism.

4-Heptyloxyphenol Differentiation Evidence


SF-1 Inverse Agonist Potency: C7 vs. C8 Alkoxyphenol

4-Heptyloxyphenol (AC-45594) was identified as the prototype SF-1 inverse agonist lead from a homologous series of six 4-alkoxyphenols (C4–C10) [1]. In a head-to-head comparison of antiproliferative activity against H295R TR/SF-1 human adrenocortical carcinoma cells, AC-45594 (tested from 10⁻⁹ to 10⁻⁵ M) and 4-octyloxyphenol (OOP, same dose range) both displayed dose-dependent inhibition; however, AC-45594 was selected as the reference standard for SF-1 inverse agonism (defined as 100% efficacy) against which all analogs were normalized [1][2]. AC-45594 exhibits an IC50 of 50–100 nM at SF-1 and displays no detectable activity at estrogen receptors (ERα, ERβ), LRH-1, ROR, ERR, or Nurr receptors at concentrations up to 10 µM .

SF-1 Potency & Selectivity
Head-to-head
IC50 50–100 nM at SF-1; no activity at ERα, ERβ, LRH-1, ROR, ERR, Nurr (≤10 µM). Defined as 100% reference standard for inverse agonism.
Supports SF-1 pathway study fit; reported reference-standard pharmacology context.
OOP and other alkoxyphenols normalized to AC-45594; selectivity characterized in R-SAT and cell proliferation assays.
SF-1 inverse agonism adrenocortical carcinoma nuclear receptor pharmacology

Embryotoxicity Ranking Anomaly in EST vs. WEC

In a comparative embryotoxicity study of five p-substituted phenols, the embryonic stem cell test (EST) correctly ranked the relative potency of phenol, p-mercaptophenol, and other congeners but specifically overestimated the toxicity of 4-heptyloxyphenol relative to its in vivo embryotoxic potency [1]. This distortion was unique to the C7 homolog; the potency ranking of the other phenols in the series was consistent between EST and whole embryo culture (WEC) assays. The study concluded that the anomalous behavior of 4-heptyloxyphenol in the EST necessitates the incorporation of a kinetic model describing in vivo absorption, distribution, metabolism, and excretion (ADME) to reconcile its in vitro–in vivo discordance [1].

EST Assay Anomaly
Assay context
Embryotoxicity overestimated in embryonic stem cell test (EST) vs. in vivo potency; only congener with ranking deviation among five tested phenols.
Supports EST validation studies; in vitro–in vivo discordance reference for lipophilic phenols.
ADME-kinetic model required to reconcile EST-WEC differences; literature-derived comparison.
developmental toxicology embryonic stem cell test in vitro-in vivo extrapolation

Liquid Crystal Smectic Phase Comparison

The 4-n-heptyloxyphenyl moiety, when incorporated into 4-(5-n-alkyl-2-thienyl)benzoate esters, produces homologues that exhibit smectic liquid crystal phases whose transition temperatures and layer spacings are distinct from those of the corresponding 4-n-pentyloxyphenyl and 4-n-hexyloxyphenyl derivatives [1]. The C7 alkoxy chain shifts the crystal-to-smectic and smectic-to-nematic (or smectic-to-isotropic) transition temperatures relative to C5 and C6 analogs, as documented for n-butyl, n-octyl, n-decyl, and n-dodecyl terminal alkyl chain variants of each alkoxyphenyl series [1]. Phase identification required combined thermal optical microscopy and X-ray diffraction, with the heptyloxy series exhibiting higher-order smectic phases (e.g., SmI, SmF) that are not accessible with shorter alkoxy chains at equivalent terminal alkyl lengths [1].

Smectic Phase Access
Head-to-head
Higher-order smectic phases (SmI, SmF) observed; transition temperatures and layer spacings distinct from C5 and C6 alkoxyphenyl derivatives.
Supports liquid crystal mesophase design; chain-length-specific polymorphism.
Phase identification via X-ray diffraction and thermal optical microscopy; homolog comparison with C5, C6.
liquid crystals smectic phases X-ray diffraction structure-property relationships

Melting Point Differentiation Among Homologs

The melting point of 4-heptyloxyphenol is 60–63 °C as reported by multiple authoritative sources . By comparison, the C8 homolog 4-octyloxyphenol melts at approximately 80 °C [1], while the C5 homolog 4-pentyloxyphenol melts at 46–49 °C . The 17–20 °C difference between the C7 and C8 compounds has practical consequences for solid-phase handling, recrystallization protocols, and melt-based formulation processes. Additionally, the boiling point of 4-heptyloxyphenol is 325.3 ± 15.0 °C (at 760 mmHg), compared to 340.6 ± 15.0 °C for 4-octyloxyphenol and 309.7 ± 15.0 °C for 4-hexyloxyphenol, reflecting the incremental contribution of each methylene unit to the enthalpy of vaporization .

Thermal Property Shift
Cross-study comparable
m.p. 60–63 °C; Δ vs. C8 ~17–20 °C. b.p. 325.3 ± 15.0 °C (Δ vs. C8 ~15 °C).
Affects solid-phase handling and formulation process; intermediate thermal profile between C5 and C8.
Literature and vendor-reported values; standard atmospheric pressure.
thermal properties formulation solid-state handling homologous series

Selectivity: Alkyloxyphenol vs. Isoquinolinone Class

A key differentiation between the alkyloxyphenol class (represented by AC-45594) and the isoquinolinone class of SF-1 inverse agonists is their cell-type selectivity. Alkyloxyphenols, including 4-heptyloxyphenol, dose-dependently inhibit proliferation of both SF-1-positive (H295R TR/SF-1) and SF-1-negative (SW-13) adrenocortical tumor cells, indicating an SF-1-independent component to their antiproliferative activity [1]. In contrast, isoquinolinone-class inverse agonists selectively inhibit proliferation only in SF-1-overexpressing cells [1]. This broader cytotoxicity profile of 4-heptyloxyphenol, while reducing its target specificity, may be advantageous in contexts where SF-1-independent growth inhibition is therapeutically desirable.

Cell-Type Selectivity Profile
Class-level
Alkyloxyphenols inhibit both SF-1(+) H295R and SF-1(−) SW-13 cells; isoquinolinones selective for SF-1(+) only.
Supports broader cell-model response context; SF-1-independent component requires target deconvolution.
Class-level inference; reported antiproliferative data across multiple cell lines.
nuclear receptor selectivity cancer cell proliferation SF-1 pharmacology

4-Heptyloxyphenol Application Scenarios


SF-1 Inverse Agonist Reference Standard

4-Heptyloxyphenol (AC-45594) is the established prototype SF-1 inverse agonist, with a defined IC50 of 50–100 nM and documented selectivity over ERα, ERβ, LRH-1, ROR, ERR, and Nurr receptors [1]. It serves as the reference compound (100% efficacy) against which all other SF-1 inverse agonists—both within the alkyloxyphenol class and across other chemotypes—are normalized in R-SAT and cell proliferation assays . Procurement of AC-45594 is essential for any laboratory initiating SF-1 pharmacological studies, as it is the only compound in the 4-alkoxyphenol series with published, multi-laboratory validation of its potency and selectivity fingerprint.

EST Assay Validation with IVIVE Discordance

The unique overestimation of 4-heptyloxyphenol's embryotoxicity in the embryonic stem cell test (EST) relative to in vivo data makes it a critical positive control for evaluating the predictive capacity of in vitro developmental toxicity assays . Toxicologists validating new assay platforms can use 4-heptyloxyphenol as a reference compound that exposes the need for integrated ADME-kinetic modeling when interpreting EST results for lipophilic p-substituted phenols .

Smectic Mesophase Engineering Intermediate

The 4-heptyloxyphenyl moiety is a building block for synthesizing thermotropic liquid crystals that exhibit higher-order smectic phases (SmI, SmF) not accessible with pentyloxy or hexyloxy analogs . Researchers designing smectic liquid crystal mixtures for electro-optical devices or organic electronics should procure 4-heptyloxyphenol as a precursor when the target phase sequence requires the specific layer spacing and transition temperature window conferred by the C7 alkoxy chain .

Bovine Granulosa and Luteal Cell Modulation

4-Heptyloxyphenol has been specifically used to modulate estradiol and oxytocin secretion from bovine granulosa cells and to treat bovine luteal cells, with effects linked to SF-1 agonism [1]. For reproductive biologists studying ovarian steroidogenesis, this compound offers a chemically defined, commercially available tool (purity ≥97–98%) that has been directly validated in the target species and cell type, unlike shorter-chain homologs for which equivalent granulosa/luteal cell data are not available .

Application
Selection Property
Validation Focus
SF-1 pathway pharmacology studies
Reported SF-1 inverse agonism and nuclear receptor selectivity profile
Receptor selectivity panel and reference-standard normalization context
In vitro developmental toxicity assay validation
Reported EST ranking anomaly and in vitro–in vivo discordance
ADME-kinetic model integration for p-substituted phenol risk assessment
Thermotropic liquid crystal synthesis
C7 alkoxy chain-specific smectic polymorphism and transition temperatures
X-ray diffraction and thermal microscopy phase assignment
Reproductive endocrinology in bovine ovarian cells
Reported modulation of estradiol/oxytocin secretion in target species
SF-1 agonism context in primary granulosa and luteal cell culture

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